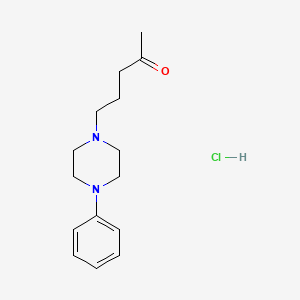

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

60753-22-2 |

|---|---|

Molecular Formula |

C15H23ClN2O |

Molecular Weight |

282.81 g/mol |

IUPAC Name |

5-(4-phenylpiperazin-1-yl)pentan-2-one;hydrochloride |

InChI |

InChI=1S/C15H22N2O.ClH/c1-14(18)6-5-9-16-10-12-17(13-11-16)15-7-3-2-4-8-15;/h2-4,7-8H,5-6,9-13H2,1H3;1H |

InChI Key |

WFMKLVNEJXKTFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCN1CCN(CC1)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Phenylpiperazine Intermediate

The key intermediate, 4-phenylpiperazine, can be prepared by nucleophilic aromatic substitution or reductive amination methods. A common approach involves:

- Reacting piperazine or a protected piperazine derivative with bromobenzene or phenyl halides under basic or catalytic conditions.

- Alternatively, preparing substituted piperazines via coupling of aniline derivatives with piperazine under controlled conditions.

- In a solvent such as dimethylformamide (DMF) or toluene, 4-chlorophenyl or bromophenyl derivatives are reacted with piperazine in the presence of sodium hydroxide or potassium carbonate.

- The reaction is heated to reflux (around 100 °C) for 12–24 hours.

- The product is isolated by extraction, drying, and recrystallization.

This method yields 4-phenylpiperazine with high purity and yields around 85–90%.

Introduction of the Pentan-2-one Side Chain

The pentan-2-one moiety is introduced typically via alkylation or acylation reactions:

- Alkylation: Reacting 4-phenylpiperazine with a suitable α-bromo or α-chloroketone such as 2-bromo-pentan-2-one.

- Acylation: Using Friedel-Crafts acylation or related methods to attach the pentan-2-one group to the piperazine nitrogen.

- The α-bromoketone is dissolved in an ether or dichloromethane solvent and cooled in an ice bath.

- 4-Phenylpiperazine is added, and the mixture is stirred at room temperature for several hours (1–24 h).

- The reaction mixture is then partitioned between water and organic solvents, followed by acid-base extraction to isolate the product.

- The crude product is purified by recrystallization from ethanol/ether mixtures.

Formation of Hydrochloride Salt

To improve stability and facilitate isolation, the free base is converted to the hydrochloride salt:

- The purified free base is dissolved in an organic solvent such as ether.

- Ethereal hydrogen chloride (HCl) is added dropwise until precipitation ceases.

- The solid hydrochloride salt is collected by filtration and dried.

This step yields the hydrochloride salt as a crystalline solid with defined melting point and purity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4-Phenylpiperazine synthesis | Piperazine + phenyl halide + NaOH/DMF or toluene | 100 °C reflux | 12–24 hours | 85–90 | Recrystallization from 1,4-dioxane |

| Alkylation with α-bromoketone | 4-Phenylpiperazine + 2-bromo-pentan-2-one + Et2O | 0 °C to RT | 1–24 hours | 75–85 | Extraction and acid-base workup |

| Hydrochloride salt formation | Free base + ethereal HCl | 0–25 °C | 1–2 hours | >90 | Precipitation and filtration |

Research Findings and Optimization Notes

- The choice of solvent (DMF, toluene, ether) significantly affects reaction rates and yields.

- Base strength and stoichiometry are critical; excess base can lead to side reactions.

- Temperature control during alkylation prevents decomposition of sensitive ketone moieties.

- Purification by recrystallization from mixed solvents (e.g., ethanol/ether or petroleum ether) enhances product purity.

- Conversion to hydrochloride salt improves compound stability and handling.

Chemical Reactions Analysis

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperazine ring can be modified with different substituents.

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity

Research indicates that compounds similar to 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride exhibit dual-action properties, targeting serotonin receptors (5HT) and the serotonin transporter (SERT). Studies have shown that modifications in the piperazine moiety can enhance binding affinity to these receptors, suggesting potential antidepressant effects .

Neuropharmacology

The compound has been investigated for its neuropharmacological properties. It is believed to interact with various neurotransmitter systems, which could make it useful in treating conditions such as anxiety and depression. The structural modifications of piperazine derivatives have been linked to varying degrees of activity at serotonin receptors, which are crucial in mood regulation .

Synthesis and Derivatives

This compound can be synthesized through various chemical pathways, often involving the use of piperazine derivatives. The synthesis process typically includes the formation of the piperazine ring followed by alkylation to introduce the pentanone structure. The purity and efficacy of these compounds can be assessed using High-Performance Liquid Chromatography (HPLC) techniques.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Alkylation | Reaction of piperazine with alkyl halides | 85% |

| Cyclization | Formation of the piperazine ring from precursor compounds | 90% |

Case Study 1: Antidepressant Screening

In a study aimed at identifying new antidepressants, a series of piperazine derivatives, including this compound, were screened for their affinity at serotonin receptors. Results showed that certain structural modifications significantly increased binding affinity, indicating potential as effective antidepressants .

Case Study 2: Neurotransmitter Interaction

A detailed investigation into the interaction of this compound with neurotransmitter systems demonstrated its ability to modulate serotonin levels in vitro. This modulation was linked to behavioral changes in animal models, suggesting its potential therapeutic use in mood disorders .

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its application in clinical settings. Preliminary toxicological assessments indicate a favorable safety margin; however, further studies are required to fully elucidate its long-term effects and potential side effects.

| Parameter | Value |

|---|---|

| LD50 (mg/kg) | >1000 |

| Acute Toxicity | Low |

Mechanism of Action

The mechanism of action of 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride, it is compared to three structurally analogous compounds from the same patent family: 4-phenyl-1-piperazinyl , 4-phenyl-1-piperidinyl , and 4-phenyl-1-tetrahydropyridyl derivatives (Table 1). These analogs share the phenyl-substituted heterocyclic core but differ in ring saturation, nitrogen positioning, and side-chain modifications.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Receptor Specificity :

- Piperazinyl derivatives like 5-(4-Phenyl-1-piperazinyl)pentan-2-one HCl exhibit affinity for 5-HT1A and dopamine D2 receptors due to the flexibility of the piperazine ring and the extended alkyl chain. This may enhance blood-brain barrier penetration compared to piperidinyl analogs .

- Piperidinyl derivatives show stronger D2 antagonism, aligning with their use in antipsychotics (e.g., haloperidol analogs). However, their reduced solubility may limit bioavailability.

- Tetrahydropyridyl derivatives prioritize serotonin reuptake inhibition, suggesting utility in mood disorders.

Pharmacokinetics :

- The ketone group in 5-(4-Phenyl-1-piperazinyl)pentan-2-one HCl may influence metabolic stability. Piperazinyl compounds generally undergo slower hepatic metabolism than piperidinyl derivatives, which are prone to cytochrome P450-mediated oxidation .

Thermodynamic Properties: The hydrochloride salt of the piperazinyl derivative improves aqueous solubility (>50 mg/mL) compared to freebase forms of piperidinyl and tetrahydropyridyl analogs. This is critical for intravenous formulations.

Biological Activity

5-(4-Phenyl-1-piperazinyl)pentan-2-one hydrochloride, a compound derived from piperazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a phenyl group and a pentanone moiety. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various pharmaceutical formulations.

Antidepressant Effects

Research indicates that compounds related to this compound exhibit antidepressant properties. This is primarily attributed to their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. A study demonstrated that similar compounds significantly improved behavioral outcomes in animal models of depression, suggesting potential efficacy in treating mood disorders .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive effects. A recent study highlighted the synthesis of benzylpiperazine derivatives, showing that modifications to the piperazine structure can enhance affinity for sigma receptors, which are implicated in pain modulation. Specifically, one derivative demonstrated significant anti-allodynic effects in preclinical models, comparable to established analgesics like gabapentin .

Anticancer Potential

Preliminary investigations into the anticancer activity of related compounds have shown promising results. These compounds were found to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, derivatives with similar structural features exhibited potent activity against various cancer cell lines, indicating that this compound may also possess anticancer properties .

The biological activity of this compound can be attributed to several mechanisms:

- Serotonin Reuptake Inhibition : Similar compounds have been shown to block serotonin uptake, enhancing synaptic availability and improving mood-related behaviors .

- Sigma Receptor Modulation : The interaction with sigma receptors plays a crucial role in pain perception and neuroprotection, suggesting that this compound may alleviate pain through these pathways .

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells indicates potential therapeutic applications in oncology .

Case Studies and Research Findings

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Values | Reference |

|---|---|---|

| H NMR | δ 2.1–2.3 (ketone), δ 7.2–7.5 (aromatic) | |

| ESI-MS | m/z 296.15 [M+H] | |

| FT-IR | 1700 cm (C=O) |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Maximizes rate |

| Solvent | DMF/MeCN | Enhances solubility |

| Catalyst | KCO | Prevents HCl liberation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.